molecular formula C14H11FO B13891356 1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone

1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B13891356
M. Wt: 214.23 g/mol
InChI Key: XABDYUNFOYWVGH-UHFFFAOYSA-N
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Description

1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom on one of the phenyl rings and an ethanone group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, similar biphenyl derivatives have been shown to inhibit enzymes involved in nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Uniqueness: 1-(6-Fluoro-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the fluorine atom and the ethanone group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

1-(4-fluoro-3-phenylphenyl)ethanone

InChI

InChI=1S/C14H11FO/c1-10(16)12-7-8-14(15)13(9-12)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

XABDYUNFOYWVGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2

Origin of Product

United States

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